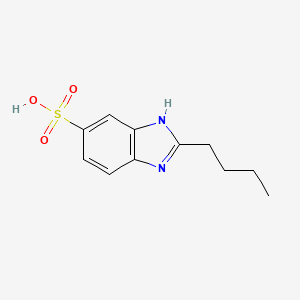

1H-Benzimidazole-6-sulfonic acid, 2-butyl-

Description

The exact mass of the compound 2-butyl-1H-benzimidazole-5-sulfonic acid is 254.07251349 g/mol and the complexity rating of the compound is 352. The solubility of this chemical has been described as 31.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzimidazole-6-sulfonic acid, 2-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-6-sulfonic acid, 2-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butyl-3H-benzimidazole-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-3-4-11-12-9-6-5-8(17(14,15)16)7-10(9)13-11/h5-7H,2-4H2,1H3,(H,12,13)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXSRGZTURCSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333047 | |

| Record name | 2-butyl-3H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659043 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

220520-50-3 | |

| Record name | 2-butyl-3H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 2-Butyl-1H-benzimidazole-6-sulfonic acid

The following technical guide details the chemical properties, stability profile, and experimental characterization of 2-Butyl-1H-benzimidazole-6-sulfonic acid (CAS: 220520-50-3).

Executive Summary

2-Butyl-1H-benzimidazole-6-sulfonic acid (also referred to as the 5-sulfonic acid tautomer) is a critical functionalized heterocyclic scaffold. It serves as a key intermediate in the synthesis of Angiotensin II receptor antagonists (sartans) and as a structural analog to UV-filtering agents like Ensulizole. Its amphoteric nature, defined by the basic imidazole nitrogen and the acidic sulfonic group, presents unique solubility and stability characteristics essential for formulation and process development.

This guide provides a comprehensive analysis of its physicochemical behavior, degradation pathways, and analytical methodologies, designed to support researchers in drug substance characterization and quality control.

Chemical Identity and Structure

The compound exists as a zwitterion in the solid state and neutral aqueous solution. Due to the rapid proton tautomerism at the N1/N3 positions of the benzimidazole ring, the 5-sulfonic and 6-sulfonic acid designations refer to the same chemical entity in the unsubstituted 1H- form.

| Parameter | Detail |

| IUPAC Name | 2-butyl-1H-benzimidazole-6-sulfonic acid |

| CAS Number | 220520-50-3 |

| Molecular Formula | C₁₁H₁₄N₂O₃S |

| Molecular Weight | 254.31 g/mol |

| SMILES | CCCCC1=NC2=CC(=CC=C2N1)S(=O)(=O)O |

| Key Moieties | Benzimidazole core (aromatic, basic), n-Butyl chain (lipophilic), Sulfonic acid (hydrophilic, acidic) |

Physicochemical Profile

Understanding the ionization state is critical for handling. The molecule transitions from cationic to zwitterionic to anionic forms across the pH scale.

Solubility and pKa

-

pKa 1 (Sulfonic acid): ~ -0.87 (Strongly acidic; deprotonated at pH > 1).

-

pKa 2 (Benzimidazole N): ~ 5.5 – 6.0 (Protonated in acidic media).

-

Isoelectric Point (pI): ~ 3.0 – 3.5 (Minimum solubility region).

| Solvent / Medium | Solubility Rating | Mechanistic Insight |

| Water (pH 7) | Moderate (Zwitterion) | Soluble as a salt; free acid has limited solubility due to crystal lattice energy. |

| 0.1 N NaOH | High | Deprotonation of NH forms the dianion, disrupting lattice interactions. |

| 0.1 N HCl | High | Protonation of the imine nitrogen (C=N) forms a cationic species. |

| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization. |

| Non-polar (Hexane) | Insoluble | The polar sulfonic group prevents dissolution in lipophilic solvents. |

Synthesis and Impurity Profiling[8][9]

The synthesis typically follows a condensation pathway.[1][2][3][4] Understanding this route is vital for identifying process-related impurities.

Synthetic Pathway (Graphviz)

The primary route involves the condensation of 3,4-diaminobenzenesulfonic acid with a valeric acid derivative (valeryl chloride or valeric acid) under acidic conditions (Phillips condensation).

Figure 1: Synthetic pathway via Phillips condensation showing potential impurity origins.

Stability and Reactivity

The benzimidazole core is robust, but the 2-butyl side chain and the sulfonic acid group introduce specific reactivity profiles.

Thermal Stability

-

Melting Point: > 300°C (Decomposes). The zwitterionic ionic lattice confers high thermal stability.

-

Protocol: Thermogravimetric Analysis (TGA) typically shows <1% weight loss up to 250°C, followed by desulfonation or ring fragmentation.

Forced Degradation Pathways

Stress testing reveals the molecule's vulnerabilities.

-

Oxidation (H₂O₂): The benzylic position (α-carbon of the butyl chain) is susceptible to radical oxidation, forming the ketone or alcohol derivative.

-

Acid/Base Hydrolysis: The benzimidazole ring is highly resistant to hydrolysis. However, extreme conditions (6N HCl, reflux > 24h) may lead to decarboxylation if carboxylic acid impurities are present, though the sulfonic acid group is generally stable against hydrolysis.

-

Photostability: Benzimidazoles absorb UV light.[5] Prolonged exposure can lead to radical formation at the N-H bond, potentially causing dimerization or N-oxidation.

Degradation Logic Diagram

Figure 2: Predicted degradation pathways under oxidative and photolytic stress.

Analytical Characterization Protocols

For quality control, a Reverse-Phase HPLC (RP-HPLC) method is recommended. Due to the polar sulfonic acid group, standard C18 columns may result in poor retention (early elution).

Recommended HPLC Method

-

Column: C18 with polar endcapping (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3) to retain the polar sulfonic acid.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses ionization of the sulfonic acid, improving retention).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (Benzimidazole characteristic absorption) and 220 nm.

Identification Criteria

-

1H-NMR (DMSO-d6):

-

Aromatic Region: ~7.5 - 8.2 ppm (3H, m, benzimidazole protons).

-

Butyl Chain: ~0.9 ppm (3H, t, terminal methyl), ~1.3-1.8 ppm (4H, m, methylene), ~2.9 ppm (2H, t, methylene adjacent to ring).

-

NH/SO3H: Broad singlets, often exchanged with D₂O.[6]

-

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 255.31 m/z.

-

Negative Mode: [M-H]⁻ = 253.30 m/z (Stronger signal due to sulfonic acid).

-

Handling and Safety (SDS Summary)

While generally stable, the compound possesses sulfonic acid functionality, mandating specific safety protocols.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Use local exhaust ventilation. Avoid dust formation.

-

Storage: Store at room temperature (15-25°C) in tightly sealed containers. Hygroscopic tendency requires protection from moisture to prevent clumping.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220520-50-3, 2-butyl-3H-benzimidazole-5-sulfonic acid. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Solvent Selection for 1H-Benzimidazole-6-sulfonic acid, 2-butyl-

Executive Summary

1H-Benzimidazole-6-sulfonic acid, 2-butyl- (CAS: 220520-50-3) is a critical heterocyclic building block, often utilized in the synthesis of bioactive scaffolds and as a functional intermediate in the development of angiotensin II receptor antagonists.[1][2][3][4] Despite its structural simplicity, its solubility profile presents a distinct challenge in process chemistry due to its zwitterionic nature.[2][3]

This technical guide provides a comprehensive analysis of the solubility behavior of this compound.[2][3] Unlike simple organic molecules, the interplay between the basic benzimidazole nitrogen and the acidic sulfonic acid moiety creates a "Zwitterionic Lock," rendering the molecule insoluble in many standard organic solvents.[3] This document outlines the mechanistic basis of this behavior, provides a predictive solubility profile, and details validated protocols for solvent selection and experimental determination.[2][3]

Physicochemical Characterization & The "Zwitterionic Lock"[1]

To master the solubility of 1H-Benzimidazole-6-sulfonic acid, 2-butyl-, one must first understand its solid-state physics.[1][2][3][4]

Structural Dynamics[1][2][3]

The Zwitterionic Mechanism

In its neutral state, the proton from the sulfonic acid group (

Consequence: This results in a crystal lattice held together by strong electrostatic forces rather than weak Van der Waals interactions.[1][2][3] Consequently, the compound exhibits:

-

High Melting Point: Likely >300°C (decomposition), preventing melt-based processing.[1][2][3][4]

-

Low Organic Solubility: Standard organic solvents (DCM, Toluene, Acetone) cannot overcome the lattice energy.[2][3]

-

pH-Dependent Solubility: Solubility is drastically enhanced only when the zwitterion is broken via pH adjustment.[1][2][3][4]

Solubility Profile in Organic Solvents[1][3][6][7]

The following profile categorizes solvents based on their interaction efficiency with the zwitterionic structure. Data is synthesized from structural analogs (e.g., Ensulizole) and thermodynamic principles of benzimidazole sulfonates.[2][3]

Table 1: Solubility Classification & Solvent Selection

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Interaction | Process Utility |

| Super Solvents | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constant ( | Reaction media; Stock solutions.[1][2][3] |

| Protic Polar | Water, Methanol, Ethanol | pH Dependent | Neutral pH: Low/Insoluble.High pH: High (as Sulfonate salt).Low pH: Moderate (as Cation).[1][2][3] | Crystallization; Purification via pH swing.[1][2][3] |

| Polar Aprotic | Acetone, Acetonitrile, THF | Very Low | Insufficient polarity to break zwitterionic bonds; lack of H-bond donors.[1][2][3] | Anti-solvents for precipitation.[1][2][3] |

| Non-Polar | Toluene, Hexane, DCM | Insoluble | Lipophilic butyl chain interaction is overpowered by polar core repulsion.[2][3] | Washing impurities; Phase separation.[1][2][3] |

Thermodynamic Analysis (Hansen Solubility Parameters)

For formulation, we utilize Hansen Solubility Parameters (HSP).[2][3][4] The solute has a high

-

Prediction: Solvents with high

(like Methanol) will only dissolve the compound effectively if the lattice energy is first reduced (e.g., by heating or salt formation).[2][3][4] -

Thermal Dependency: Solubility in lower alcohols (EtOH, iPrOH) shows a steep Van't Hoff curve; heating to reflux often increases solubility by 10-20x compared to RT, enabling recrystallization.[1][2][3]

Visualizing the Solvation & Workflow

Diagram 1: The Solvation Mechanism

This diagram illustrates how different solvent environments interact with the molecule, highlighting the critical role of pH.[2][3]

Caption: Transition from insoluble zwitterion to soluble ionic species via pH manipulation or dipolar aprotic solvation.[1][2][3][4]

Experimental Protocols

As a self-validating system, the following protocols ensure accurate solubility determination and high-purity isolation.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility (

-

Preparation: Weigh approx. 100 mg of 2-butyl-benzimidazole-6-sulfonic acid into a 20 mL scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (Methanol, DMSO, etc.).[2][3]

-

Equilibration:

-

Sampling:

-

Quantification:

Protocol B: Purification via pH-Swing Crystallization

Objective: To purify the compound using its solubility profile.[1][2][3][4]

-

Dissolution: Suspend crude material in Water (10 vol). Add NaOH (1.1 eq) to dissolve (forms Sodium Sulfonate salt).[1][2][3][4] Filter to remove non-polar impurities.[1][2][3]

-

Precipitation: Slowly add HCl (1.1 eq) to the filtrate while stirring.

-

Crystallization: The compound will precipitate as the Zwitterion at pH ~3-4.[1][2][3][4]

-

Polishing: Heat the slurry to 50°C for 30 mins (Ostwald ripening) to improve filterability.

-

Isolation: Filter, wash with Water (removes inorganic salts) and Acetone (removes organic impurities).[1][2][3] Dry at >60°C.[1][2][3]

Diagram 2: Solubility Determination Workflow

Caption: Step-by-step workflow for determining thermodynamic solubility limits.

Process Implications & Recommendations

For drug development professionals scaling up synthesis involving this intermediate:

-

Reaction Solvent: Use DMF or NMP for nucleophilic substitutions.[1][2][3] The high solubility allows for high-concentration processing, reducing waste volume.[1][2][3][4]

-

Work-up Strategy: Avoid extraction with DCM. Instead, utilize the water solubility of the salt form.[3] Dilute the reaction mixture with water, adjust pH to >9 to wash out organics with Toluene, then acidify to precipitate the product.

-

Analytical Monitoring: When running HPLC, use a buffered mobile phase (e.g., Phosphate buffer pH 2.5 + Acetonitrile).[2][3] Unbuffered water/methanol will result in peak tailing due to the sulfonic acid/imidazole interaction.[1][3]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 151529, 2-butyl-1H-benzimidazole-5-sulfonic acid. Retrieved from [Link][1][2][3][4]

Sources

Safe Handling and Risk Mitigation Strategy for Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) Oxalate (CPPO)

Executive Summary

This technical guide provides a comprehensive safety and handling protocol for Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate (CAS 75203-51-9), commonly known as CPPO . Widely utilized as a high-efficiency chemiluminescent reagent in "glow stick" technologies and high-performance liquid chromatography (HPLC) detection, CPPO presents specific stability and toxicity challenges.

Unlike standard reagents, CPPO is an oxalate ester that undergoes hydrolysis to release substituted phenols and oxalic acid. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused workflow for risk mitigation, emphasizing moisture control, light exclusion, and protection against halogenated byproducts.

Compound Identity & Physicochemical Profile

Understanding the physical nature of CPPO is the first line of defense. Its high molecular weight and lipophilicity dictate specific solvent choices and waste streams.

| Parameter | Technical Specification |

| Chemical Name | Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate |

| Common Acronym | CPPO |

| CAS Registry Number | 75203-51-9 |

| Molecular Formula | C₂₆H₂₄Cl₆O₈ |

| Molecular Weight | 677.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 76–80 °C (Lit.)[1] |

| Solubility | Insoluble in water (hydrolyzes); Soluble in organic solvents (Ethyl Acetate, Dibutyl Phthalate) |

| Reactivity | Reacts vigorously with Hydrogen Peroxide ( |

Hazard Identification & Mechanism of Toxicity

While some vendors classify CPPO merely as "Harmful," a rigorous safety assessment requires treating it as a Severe Irritant and Environmental Toxin due to its decomposition products.

GHS Classification (Conservative Approach)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Potential organ damage).

-

Aquatic Toxicity: Acute Category 1 / Chronic Category 1 (Very toxic to aquatic life).

The Hydrolysis Risk

The primary hazard of CPPO lies in its instability. Upon contact with moisture (mucous membranes, humidity), the oxalate ester bond cleaves:

-

Trichlorophenol Derivative: Halogenated phenols are potent cellular toxins and uncouplers of oxidative phosphorylation. They are readily absorbed through the skin.

-

Oxalic Acid: A strong organic acid that binds calcium, potentially causing systemic hypocalcemia if absorbed in significant quantities.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Containment: All weighing and solubilization must occur inside a certified chemical fume hood . CPPO dust is fine and easily aerosolized.

-

Anti-Static Measures: Use an ionizing bar or anti-static weighing boat, as the dry powder can hold a static charge, leading to dispersion.

Personal Protective Equipment (PPE)

-

Respiratory: If working outside a hood (not recommended), use a P95 or N95 particulate respirator . For large-scale synthesis, a full-face respirator with organic vapor/acid gas cartridges is required to protect against phenolic vapors.

-

Hand Protection:

-

Standard Handling:Nitrile gloves (minimum thickness 0.11 mm).

-

Solution Handling:Double gloving (Nitrile over Laminate/PE) is critical when CPPO is dissolved in penetrating solvents like DMSO or Ethyl Acetate.

-

-

Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust entry.

Experimental Workflow & Safe Handling

The following diagram outlines the logical flow for handling CPPO to minimize degradation and exposure.

Figure 1: Safe handling workflow for CPPO, emphasizing moisture avoidance and containment.

Emergency Response Protocols

In the event of an accident, immediate action is required to prevent systemic absorption of the phenolic metabolites.

Figure 2: Emergency decision tree. Note: Never use solvents (ethanol/acetone) to clean skin, as they enhance absorption of the phenolic contaminants.

Storage & Stability

CPPO is metastable . Improper storage leads to a "dud" reagent that fails to chemiluminesce and contains higher levels of toxic impurities.

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability. Room temperature is acceptable for short periods if kept dry.

-

Light: Strictly protect from light . UV radiation degrades the ester linkage. Use amber glass vials or wrap containers in aluminum foil.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Moisture is the enemy; a desiccator is mandatory for opened containers.

Disposal Considerations

CPPO and its reaction byproducts contain heavy halogenation (chlorine).

-

Classification: Halogenated Organic Waste .

-

Segregation: Do NOT mix with general organic waste or aqueous waste streams.

-

Protocol: Collect in a dedicated container labeled "Halogenated Organics / Toxic Phenols."

-

Destruction: High-temperature incineration equipped with a scrubber (to neutralize HCl gas) is the only approved disposal method.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate. Retrieved from

-

PubChem. (2025).[4] Compound Summary: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate (CID 93137). National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2024). Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate Product Information. Retrieved from

-

BLD Pharm. (2024). SDS for CAS 75203-51-9. Retrieved from

-

TCI Chemicals. (2025). Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] Oxalate Safety Data. Retrieved from

Sources

Thermodynamic Profiling and Physicochemical Behavior of 2-Butylbenzimidazole Sulfonic Acid Derivatives: A Technical Whitepaper

Executive Summary

The 2-butylbenzimidazole scaffold is a privileged molecular architecture, serving as the foundational pharmacophore for numerous Angiotensin II receptor antagonists (sartans) and advanced functional materials[1]. When functionalized with a sulfonic acid moiety, the resulting 2-butylbenzimidazole sulfonic acid derivatives exhibit profound thermodynamic complexity. The interplay between the lipophilic 2-butyl chain, the hydrogen-bonding benzimidazole core, and the highly polar sulfonic acid group creates a zwitterionic system. Understanding the thermodynamic properties of these derivatives—specifically their acid-base equilibria, solvation energetics, and thermal stability—is critical for optimizing oral bioavailability in drug development[2] and maximizing proton conductivity in high-temperature polymer electrolyte membranes[3].

This whitepaper provides an in-depth analysis of the thermodynamic properties of these derivatives, offering a field-proven, self-validating methodology for their physicochemical characterization.

Structural Thermodynamics & Mechanistic Insights

The thermodynamic behavior of 2-butylbenzimidazole sulfonic acid derivatives is dictated by competing intramolecular and intermolecular forces.

-

Entropic Penalty of Solvation: The 2-butyl chain introduces a significant hydrophobic surface area. In aqueous media, water molecules must form highly ordered clathrate-like structures around this aliphatic tail, resulting in a severe entropic penalty (

). -

Zwitterionic Equilibria: The molecule possesses two distinct ionizable centers: the acidic sulfonic acid group (

) and the basic imidazole nitrogen ( -

Crystal Lattice Energy: In the solid state, strong intermolecular electrostatic interactions between the sulfonate anion and the protonated imidazole ring result in exceptionally high lattice energies. This manifests as high melting points (often exceeding 280 °C with decomposition) and excellent thermal stability, a property heavily leveraged in the synthesis of sulfonated polytriazole proton exchange membranes[3].

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters, contrasting the base 2-butylbenzimidazole scaffold with its sulfonated derivative.

| Thermodynamic Property | 2-Butylbenzimidazole (Base Scaffold) | 2-Butylbenzimidazole Sulfonic Acid (Derivative) | Primary Analytical Method |

| Molecular Weight | 174.24 g/mol [5] | ~254.30 g/mol | Mass Spectrometry |

| Melting Point ( | 153 - 154 °C[5] | > 280 °C (Decomposes) | Differential Scanning Calorimetry |

| 6.66 (Imidazole NH)[6] | 2.1 ( | Potentiometric Titration | |

| Partition Coefficient ( | 2.97 - 3.63[5] | 0.85 - 1.20 (Highly pH dependent) | Shake-flask / RP-HPLC |

| Water Solubility (pH 7.4) | ~0.52 g/L[5] | > 15.0 g/L (As ionized species) | Isothermal Saturation |

Experimental Protocol: The Self-Validating Thermodynamic Loop

To accurately model the behavior of these derivatives in biological systems or fuel cell matrices, researchers must extract precise thermodynamic parameters (

Trustworthiness & Self-Validation Principle: This protocol is designed as a closed thermodynamic loop. The standard Gibbs free energy of solution (

Step 1: Polymorphic Purity Verification

-

Action: Analyze the synthesized powder using Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min and Powder X-Ray Diffraction (PXRD).

-

Causality: Thermodynamic parameters are entirely state-specific. The presence of amorphous domains or mixed polymorphs will artificially lower the apparent lattice energy, skewing the enthalpy of fusion (

) and corrupting all downstream solubility data.

Step 2: Potentiometric Titration ( Determination)

-

Action: Dissolve 50 mg of the analyte in 50 mL of 0.15 M KCl. Titrate with 0.1 M KOH under a continuous Argon purge at a strictly controlled 298.15 K.

-

Causality: The Argon purge is non-negotiable. Atmospheric

readily dissolves in aqueous media to form carbonic acid, introducing a competing buffer system. This artifact artificially depresses the pH, skewing the calculation of the basic imidazole

Step 3: Isothermal Saturation (Solubility Thermodynamics)

-

Action: Suspend excess solid in buffered aqueous media (pH 1.2, 4.5, and 7.4) in sealed, thermostated glass vessels. Equilibrate at 298 K, 308 K, and 318 K for 48 hours using overhead stirring.

-

Causality: Single-point solubility fails to capture the entropic penalty of the hydrophobic butyl chain. By measuring across a temperature gradient, we extract the enthalpy of solution (

). Furthermore, overhead stirring is chosen over magnetic stir bars to prevent localized mechanical heating and particle size reduction (the "milling effect"), which artificially increases the dissolution rate and alters the apparent thermodynamic equilibrium.

Step 4: Phase Separation and Quantification

-

Action: Filter the suspension through a 0.22 µm PTFE syringe filter that has been pre-warmed to the respective incubation temperature. Quantify the dissolved concentration via HPLC-UV.

-

Causality: Pre-warming the filter prevents the sudden precipitation of the solute upon contact with a colder surface. Failing to do so leads to a systematic underreporting of the thermodynamic solubility at higher temperatures.

Step 5: Van 't Hoff Analysis

-

Action: Plot

(where

Workflow Visualization

The following diagram illustrates the logical relationships and validation checkpoints within the thermodynamic profiling workflow.

Caption: Workflow for the thermodynamic profiling and validation of benzimidazole derivatives.

Applications Driven by Thermodynamic Stability

The precise tuning of thermodynamic properties in 2-butylbenzimidazole sulfonic acid derivatives has unlocked advancements across two primary fields:

-

Pharmaceutical Drug Design: The amphoteric nature of the molecule provides an ideal balance of lipophilicity and aqueous solubility. 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling heavily rely on the thermodynamic

and -

Advanced Energy Materials: In the development of Proton Exchange Membranes (PEMs) for direct methanol fuel cells, the sulfonic acid groups provide the necessary proton-hopping sites, while the benzimidazole core offers extreme thermodynamic and thermal stability. Copolymers doped with benzimidazole sulfonic acids maintain high proton conductivity even under low humidity and elevated temperatures, outperforming traditional linear binders[8].

References

- Source: nih.

- Source: scent.

- Source: chalcogen.

- Source: nycu.edu.

- Source: researchgate.

- Source: researchgate.

- Source: mdpi.

- Source: acs.

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. researchgate.net [researchgate.net]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens | MDPI [mdpi.com]

- 5. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Literature review of benzimidazole sulfonation pathways

Executive Summary

Benzimidazole sulfonates represent a critical scaffold in medicinal chemistry, serving as hydrophilic handles in anthelmintics (e.g., triclabendazole metabolites) and UV-A filters (e.g., Ensulizole). However, the amphoteric nature of the benzimidazole nucleus presents unique challenges for functionalization.

This guide dissects the three primary pathways for introducing sulfonyl moieties: Direct Electrophilic Sulfonation , Chlorosulfonation , and De Novo Cyclization . Unlike standard reviews, this document focuses on the causality of regioselectivity and provides self-validating protocols to ensure reproducibility in a drug development setting.

Mechanistic Foundations: The Regioselectivity Paradox

To control sulfonation, one must understand the electronic bias of the substrate. The benzimidazole ring system consists of a benzene ring fused to an imidazole ring.[1]

-

Acidic Conditions (Sulfonation Environment): In concentrated

or oleum, the imidazole nitrogen ( -

Deactivation: The protonated imidazole ring strongly deactivates the entire system via inductive ($ -I

-M $) effects. -

The Path of Least Resistance: While the entire molecule is deactivated, the benzene ring remains relatively more electron-rich than the positively charged imidazole ring. Consequently, electrophilic aromatic substitution (EAS) occurs exclusively on the benzene ring.

-

C5 vs. C4: Substitution at C5 (or C6) is favored over C4 (or C7). Attack at C5 generates a sigma complex where the positive charge is delocalized without placing it directly adjacent to the destabilizing protonated nitrogens, unlike the resonance hybrid required for C4 substitution.

Visualization: Electrophilic Aromatic Substitution Mechanism

Figure 1: Mechanism of Electrophilic Aromatic Substitution at C5 showing thermodynamic preference.

Pathway A: Direct Sulfonation (The Classical Route)

This pathway is ideal for converting existing benzimidazole APIs into water-soluble metabolites or salts.

Technical Constraints

-

Reagent: Oleum (Fuming Sulfuric Acid) is superior to conc.

due to the presence of free -

Temperature: Requires high thermal energy (

) to overcome the activation energy barrier of the deactivated ring.

Protocol 1: Synthesis of 2-Phenylbenzimidazole-5-sulfonic Acid

Validation Check: The product is insoluble in cold acid/water mixtures but soluble in alkali.

-

Preparation: Charge a reactor with Oleum (20% free

, 5.0 equiv) . Cool to -

Addition: Add 2-Phenylbenzimidazole (1.0 equiv) portion-wise over 30 minutes.

-

Why? The reaction is exothermic. rapid addition causes local overheating and charring.

-

-

Reaction: Heat the mixture to 110^\circ C and hold for 4–6 hours.

-

In-Process Control (IPC): Take an aliquot, quench in water, and neutralize. Analyze by HPLC. Target:

starting material.

-

-

Quenching (Critical Step): Cool reaction mass to

. Pour slowly into Ice Water (10 volumes) with vigorous stirring.-

Observation: The sulfonic acid is zwitterionic and typically precipitates as a white/off-white solid at low pH.

-

-

Purification: Filter the precipitate. Wash with cold water until the filtrate is neutral. Recrystallize from boiling water.

Pathway B: Chlorosulfonation (The Divergent Route)

When the goal is to create sulfonamides (e.g., for SAR studies), the sulfonic acid is a "dead end." Instead, chlorosulfonation provides the reactive sulfonyl chloride intermediate.

Protocol 2: Synthesis of Benzimidazole-5-sulfonyl Chloride

Validation Check: Sulfonyl chlorides are water-sensitive. A successful reaction yields a solid that decomposes slowly in water but rapidly in base.

-

Reagent: Chlorosulfonic acid (

, 6.0 equiv) acts as both solvent and reagent. -

Procedure: Cool

to -

Heating: Warm to 90–100^\circ C for 3 hours.

-

Isolation:

-

DANGER: Do not quench with water directly if possible. Pour the reaction mixture onto crushed ice very slowly.

-

Why? The hydrolysis of excess

is violent. The product precipitates immediately.

-

-

Workup: Filter immediately. Do not wash with water extensively (hydrolysis risk). Dry under vacuum or use immediately in the next coupling step (e.g., with an amine).

Pathway C: De Novo Synthesis (The Regioselective Route)

Direct sulfonation can sometimes yield minor amounts of the C4 isomer or di-sulfonated byproducts. To guarantee 100% regiochemical purity, it is superior to build the ring with the sulfonate group already in place.

Workflow: Condensation of Diamines

Figure 2: De Novo synthesis strategy ensuring regiochemical purity.

Protocol 3: Condensation with 3,4-Diaminobenzenesulfonic Acid

-

Reactants: Mix 3,4-Diaminobenzenesulfonic acid (1.0 equiv) and Aryl Aldehyde (1.0 equiv) in water or ethanol.

-

Oxidant: Add Sodium Metabisulfite (

, 1.5 equiv) .-

Role: Promotes the oxidative cyclization of the intermediate imine (Schiff base) to the benzimidazole.

-

-

Conditions: Reflux for 4 hours.

-

Workup: The product often precipitates upon cooling. This method avoids harsh oleum conditions and isomer separation.

Comparative Data Analysis

| Feature | Direct Sulfonation (Pathway A) | Chlorosulfonation (Pathway B) | De Novo Synthesis (Pathway C) |

| Primary Utility | Bulk synthesis of hydrophilic salts | Intermediate for sulfonamides | High-purity regioisomer synthesis |

| Reagents | Oleum / | Diamine + Aldehyde + Oxidant | |

| Regioselectivity | ~90-95% C5 (Thermodynamic) | ~90% C5 | 100% C5 (Pre-determined) |

| Conditions | Harsh ( | Harsh ( | Mild (Reflux, Aqueous/Alc.) |

| Atom Economy | High | Moderate (Excess reagent) | Low (Requires specific diamine) |

References

-

Regioselectivity in Benzimidazoles

- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews.

-

Direct Sulfonation Protocols

- European Patent EP0669323A1. Process for the preparation of 2-phenylbenzimidazole-5-sulfonic acid.

-

Chlorosulfonation Methodology

- Bahrami, K., et al. (2011). Simple and Efficient Synthesis of Benzimidazoles using Chlorosulfonic Acid.

-

De Novo Synthesis (Oxidative Cyclization)

-

Modern Photocatalytic Sulfonylation

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 5. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

pKa values and ionization behavior of 1H-Benzimidazole-6-sulfonic acid, 2-butyl-

An In-Depth Technical Guide to the Ionization Behavior and pKa Profiling of 2-Butyl-1H-Benzimidazole-6-Sulfonic Acid

Executive Summary

2-Butyl-1H-benzimidazole-6-sulfonic acid (CAS: 220520-50-3), also referred to as 2-butyl-3H-benzimidazole-5-sulfonic acid due to annular tautomerism, is a complex amphoteric molecule. It features three distinct ionizable centers: a highly acidic sulfonic acid moiety, a moderately basic pyridine-like nitrogen, and a weakly acidic pyrrole-like nitrogen. Understanding its exact speciation across the pH scale is critical for applications ranging from UV-filter formulation to pharmaceutical drug design, as ionization dictates solubility, lipophilicity, and membrane permeability.

This whitepaper provides a comprehensive analysis of the electronic causality behind its pKa values, details the pH-dependent speciation pathways, and establishes self-validating experimental protocols for accurate pKa determination.

Structural and Electronic Causality of Ionization

The ionization behavior of 2-butyl-1H-benzimidazole-6-sulfonic acid is governed by the interplay of inductive (+I, -I) and mesomeric (-M) effects across the fused bicyclic ring system. The molecule possesses three macroscopic pKa values corresponding to three distinct functional groups[1][2].

The Sulfonic Acid Group (-SO₃H) |

The sulfonic acid group located at the 6-position (or 5-position) is a powerful Brønsted acid. Upon deprotonation, the resulting sulfonate anion (-SO₃⁻) is highly stabilized by resonance across three equivalent oxygen atoms. Furthermore, the electron-withdrawing nature of the benzimidazole core enhances this acidity. Analogous compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole), exhibit a predicted

The Basic Benzimidazole Nitrogen (N3) |

Unsubstituted benzimidazole has a basic

-

Inductive Electron Donation (+I): The 2-butyl group donates electron density into the imidazole ring, which theoretically increases the basicity of the N3 nitrogen.

-

Inductive/Mesomeric Withdrawal (-I, -M): The sulfonic acid group strongly withdraws electron density from the conjugated system, decreasing the basicity of the N3 nitrogen. Because the sulfonic acid effect dominates, the basic

is depressed. Environmental Protection Agency (EPA) data lists an apparent acidic

The Acidic Benzimidazole Nitrogen (N1) |

The pyrrole-like N-H group at the 1-position is weakly acidic. Deprotonation yields a resonance-stabilized anion across the N1-C2-N3 amidine system. The

Speciation and pH-Dependent Behavior

The molecule undergoes four distinct protonation states as the pH shifts from highly acidic to highly basic conditions.

Figure 1: pH-dependent speciation pathway of 2-Butyl-1H-benzimidazole-6-sulfonic acid.

Quantitative Data Summary

| Ionizable Group | Measured/Predicted | State at pH 7.4 (Physiological) | Primary Analytical Method |

| Sulfonic Acid (-SO₃H) | Deprotonated (-SO₃⁻) | UV-Vis Spectrophotometry | |

| Basic Nitrogen (N3-H⁺) | Deprotonated (N) | Potentiometric Titration | |

| Acidic Nitrogen (N1-H) | Protonated (N-H) | UV-Vis / NMR Spectroscopy |

Table 1: Summary of ionization centers and their behavior under physiological conditions.

Experimental Methodologies for pKa Determination

Due to the extreme range of the three

Figure 2: Multi-modal analytical workflow for comprehensive pKa profiling.

Protocol 1: UV-Vis Spectrophotometry for Extreme pKa Values ( , )

Because the sulfonic acid deprotonates at a pH where glass electrodes suffer from severe acid error, and the N1 proton dissociates where alkaline error occurs, UV-Vis is the gold standard for these extremes[6][8]. The benzimidazole chromophore exhibits distinct molar absorptivities in its varying protonation states.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of highly acidic solutions (using Hammett acidity functions via

for -

Analyte Addition: Spike the buffers with a constant, micromolar concentration (e.g.,

M) of 2-butyl-1H-benzimidazole-6-sulfonic acid[7]. -

Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm using a quartz cuvette at a constant temperature (

). -

Isosbestic Point Verification: Identify isosbestic points to confirm a simple two-state equilibrium (e.g., Cation

Zwitterion). -

Data Processing: Plot absorbance at the wavelength of maximum difference (

) against pH (or

Protocol 2: Potentiometric Titration for the Basic Nitrogen ( )

Potentiometry is highly accurate for mid-range pKa values (pH 2–10)[5][10]. Since the zwitterionic form of the molecule has minimal aqueous solubility, a hydro-organic co-solvent method (e.g., methanol-water) is often employed, followed by Yasuda-Shedlovsky extrapolation to 0% organic modifier.

Step-by-Step Methodology:

-

Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 1.68, 4.01, 7.00) at

[5]. -

Sample Dissolution: Dissolve an accurately weighed amount of the compound (

mM) in a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If insoluble, use a 30% v/v Methanol/Water mixture. -

Titration: Acidify the solution to pH 1.8 using standardized 0.5 M HCl. Titrate with standardized 0.5 M KOH (or NaOH) in 0.05 mL increments[7].

-

Equilibration: Ensure the drift is less than 0.1 mV/min before recording each data point.

-

Algorithmic Resolution: Use software (e.g., Hyperquad or Cerko Lab) to calculate the first derivative of the titration curve and extract

from the inflection point[10].

Protocol 3: Capillary Electrophoresis (CE) Validation

CE separates species based on their charge-to-size ratio. As the molecule transitions from +1 to 0 to -1 to -2, its electrophoretic mobility changes drastically, providing an orthogonal validation of the pKa values[7].

-

Method: Measure the effective electrophoretic mobility (

) across a fused-silica capillary at varying buffer pHs (constant ionic strength

Implications in Formulation and Drug Development

The amphoteric nature of 2-butyl-1H-benzimidazole-6-sulfonic acid dictates its physical chemistry in formulation:

-

Isoelectric Point (pI): The molecule will exhibit its lowest aqueous solubility at its isoelectric point (where the zwitterion dominates, roughly between pH 1 and 3).

-

Physiological pH (7.4): At pH 7.4, the molecule exists almost entirely as a mono-anion (deprotonated sulfonate, neutral benzimidazole core). This high aqueous solubility prevents it from easily crossing the blood-brain barrier via passive diffusion but makes it highly suitable for aqueous topical formulations or intravenous administration.

-

UV-Filter Applications: Similar to Ensulizole, the conjugated benzimidazole-sulfonate system acts as a potent UVB absorber. Its water solubility at neutral pH (due to the sulfonate anion) allows it to be formulated in the water phase of emulsions, creating lightweight, non-greasy cosmetic profiles.

References

- Ataman Kimya. "PHENYLBENZIMIDAZOLE SULFONIC ACID". atamanchemicals.com.

- Ataman Kimya. "2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID". atamanchemicals.com.

- ChemBK. "2-Phenylbenzimidazole-5-sulfonic acid". chembk.com.

- Environmental Protection Agency (EPA). "2-butyl-3H-benzimidazole-5-sulfonic acid Properties". epa.gov.

- International Journal of Modern Pharmaceutical Research. "Chemical Properties of benzimidazoles". ijmpronline.com.

- World Journal of Pharmaceutical Research. "Physical Properties of Benzimidazoles". amazonaws.com.

- BenchChem. "Physicochemical properties of 2-(2-aminophenyl)benzimidazole". benchchem.com.

- CORE. "General Analytical Procedure for Determination of Acidity Parameters of Weak Acids and Bases". core.ac.uk.

- BenchChem. "An In-depth Technical Guide to the pKa of 4-Nitrobenzenesulfonic Acid". benchchem.com.

- Ovid. "Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis". ovid.com.

- DSpace. "Acidity and basicity in non-aqueous media: importance of solvent properties and purity". ut.ee.

- ResearchGate. "Relative acidity measurement of Bronsted acid functional ionic liquids by UV-spectroscopy". researchgate.net.

Sources

- 1. ijmpronline.com [ijmpronline.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chembk.com [chembk.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ovid.com [ovid.com]

- 8. dspace.ut.ee [dspace.ut.ee]

- 9. researchgate.net [researchgate.net]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure Analysis of 2-butyl-1H-benzimidazole-6-sulfonic acid

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-butyl-1H-benzimidazole-6-sulfonic acid, a molecule of significant interest in medicinal chemistry. Benzimidazole derivatives are renowned for their diverse pharmacological activities, and the introduction of a sulfonic acid moiety is a key strategy for modulating physicochemical properties such as solubility and target binding affinity.[1][2][3] This document details the synthetic pathway, crystallization protocols, and the multi-faceted approach to elucidating its three-dimensional structure. We will explore the critical interplay of intermolecular forces—hydrogen bonding and π-π stacking—that dictate the supramolecular assembly, drawing on established principles from closely related, structurally characterized benzimidazole sulfonates.[4][5] The guide culminates in a discussion of how a deep understanding of this molecule's crystal architecture can inform rational drug design and the development of novel therapeutics.

Introduction: The Significance of Benzimidazole Scaffolds in Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][6][7][8] The substituent at the 2-position of the benzimidazole ring plays a crucial role in defining its pharmacological profile. In the case of 2-butyl-1H-benzimidazole-6-sulfonic acid, the butyl group introduces lipophilicity, which can enhance membrane permeability, while the sulfonic acid group, a strong acid, is expected to significantly influence aqueous solubility and participate in potent intermolecular interactions.[2][9]

A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount. Crystal structure analysis provides precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[10] This knowledge is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms that can have profound effects on a drug's stability, solubility, and bioavailability.

-

Rational Drug Design: Engineering next-generation analogs with improved efficacy and safety profiles.

This guide will, therefore, serve as a roadmap for researchers and drug development professionals embarking on the structural elucidation of this, and similar, novel benzimidazole derivatives.

Synthesis and Crystallization: From Molecule to Single Crystal

A plausible and efficient synthesis of 2-butyl-1H-benzimidazole-6-sulfonic acid can be achieved through a multi-step process, leveraging established methodologies for benzimidazole synthesis.[11][12]

Proposed Synthetic Pathway

The synthesis commences with the sulfonation of a suitable phenylenediamine precursor, followed by condensation with pentanoic acid (valeric acid) to introduce the butyl group at the 2-position.

Step-by-step Protocol:

-

Sulfonation of 4-nitro-1,2-phenylenediamine: 4-nitro-1,2-phenylenediamine is treated with fuming sulfuric acid (oleum) to introduce the sulfonic acid group at the desired position, yielding 4-nitro-1,2-phenylenediamine-5-sulfonic acid.

-

Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid, affording 3,4-diaminobenzenesulfonic acid.

-

Condensation and Cyclization: The resulting 3,4-diaminobenzenesulfonic acid is condensed with pentanoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. This reaction, known as the Phillips condensation, leads to the formation of the imidazole ring and yields the final product, 2-butyl-1H-benzimidazole-6-sulfonic acid.[12]

Caption: The single-crystal X-ray diffraction (SC-XRD) workflow.

Step-by-step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction intensities are integrated, corrected for experimental factors, and merged to produce a unique set of reflection data.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access. [13][14]

Deciphering the Architecture: Structural Insights and Intermolecular Interactions

The crystal structure of 2-butyl-1H-benzimidazole-6-sulfonic acid is expected to be dominated by a rich network of intermolecular interactions, primarily hydrogen bonds and π-π stacking.

The Zwitterionic State and Hydrogen Bonding

Due to the large difference in pKa between the sulfonic acid group (highly acidic) and the imidazole nitrogen (basic), intramolecular proton transfer is highly probable, leading to a zwitterionic form in the crystal lattice. [4][5]This results in a positively charged benzimidazolium ring and a negatively charged sulfonate group.

This charge separation creates strong hydrogen bond donors (-N-H) and acceptors (-SO₃⁻). The sulfonate group, with its three oxygen atoms, is a powerful hydrogen bond acceptor and is expected to participate in multiple hydrogen bonds. [15]These interactions are the primary drivers of the supramolecular assembly, likely forming extensive one-, two-, or three-dimensional networks.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Significance |

| Charge-Assisted H-Bond | N-H (imidazolium) | O (sulfonate) | 2.6 - 2.9 | Primary driver of crystal packing |

| Conventional H-Bond | N-H (imidazole) | O (sulfonate) | 2.7 - 3.1 | Contributes to network formation |

Aromatic Interactions: π-π Stacking

The planar benzimidazole rings are prone to π-π stacking interactions, where the electron-rich π systems of adjacent rings align. [16][17][18]These interactions, though weaker than hydrogen bonds, are crucial for the overall stability of the crystal structure and contribute to the dense packing of molecules. [19]The stacking can occur in various geometries, such as face-to-face or offset (slipped) arrangements.

Sources

- 1. Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study [pubs.sciepub.com]

- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. Search - Access Structures [ccdc.cam.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.iucr.org [journals.iucr.org]

Advanced Synthesis of Angiotensin II Receptor Antagonist Intermediates

A Technical Guide for Process Chemists and Drug Developers

Executive Summary

The "Sartan" class of drugs (Angiotensin II Receptor Blockers, ARBs) represents a cornerstone in antihypertensive therapy.[1][2][3] Structurally, agents such as Losartan , Valsartan , Irbesartan , and Candesartan share a biphenyl-tetrazole pharmacophore that mimics the C-terminus of Angiotensin II.

This guide analyzes the synthesis of critical intermediates, focusing on the biphenyl scaffold construction , regioselective alkylation , and tetrazole formation . It addresses the recent "Sartan Crisis" (nitrosamine impurities) by dissecting the mechanistic root causes and proposing process control strategies.

Part 1: The Biphenyl Scaffold – The Universal Backbone

The synthesis of almost all commercial sartans converges on a single key intermediate: 4'-(bromomethyl)-2-cyano-biphenyl (Br-OTBN) . The efficiency of this step dictates the cost-effectiveness of the entire downstream process.

1.1 Synthesis of OTBN (Ortho-Tolyl Benzo Nitrile)

The precursor, OTBN (4'-methyl-2-cyano-biphenyl), is typically synthesized via Suzuki-Miyaura coupling . Unlike the older Gomberg-Bachmann reaction (which suffered from low yields and tarry byproducts), the Suzuki coupling of 2-chlorobenzonitrile with 4-methylphenylboronic acid offers high throughput and purity.

1.2 The Critical Activation: Bromination to Br-OTBN

Converting OTBN to Br-OTBN requires benzylic bromination. This is a radical substitution reaction that poses significant selectivity challenges (monobromo vs. dibromo impurity).

Comparative Protocols:

| Parameter | Classical Wohl-Ziegler | Green Photochemical |

| Reagents | NBS (N-Bromosuccinimide), AIBN/Benzoyl Peroxide | |

| Solvent | Chlorobenzene or | Dichloromethane / Aqueous biphasic |

| Initiator | Chemical Radical Initiator (Thermal) | UV Light (LED 400-475 nm) |

| Selectivity | Moderate (85-90%); requires recrystallization | High (>95%); cleaner reaction profile |

| Atom Economy | Low (Succinimide waste) | High |

Technical Insight: The photochemical route is increasingly favored in continuous flow reactors. By strictly controlling residence time and light intensity, the formation of the dibromo impurity (4'-(dibromomethyl)-2-cyano-biphenyl) can be suppressed below 0.5%, significantly reducing purification burdens.

Part 2: The Tetrazole "Warhead" – Synthesis & Safety

The 5-substituted-1H-tetrazole ring acts as a bioisostere of a carboxylic acid, providing better metabolic stability and lipophilicity. However, its formation is the most hazardous step in sartan synthesis.

2.1 The Azide Cycloaddition

Classically, the nitrile group on the biphenyl ring is converted to a tetrazole using Tributyltin azide (

-

Drawback: Organotin residues are highly toxic and difficult to purge from the API (Active Pharmaceutical Ingredient) to meet ICH Q3D guidelines.

Modern Industrial Standard:

The industry has shifted toward Zinc-catalyzed cycloaddition using Sodium Azide (

Safety Protocol (The Hydrazoic Acid Hazard):

When using

-

Control Measure: Maintain pH > 9 during workup until azide is quenched.

-

Quenching: Use Sodium Nitrite (

) to destroy excess azide only if strictly segregated from amines (see Part 4).

Figure 1: Metal-catalyzed [3+2] cycloaddition mechanism for tetrazole formation.

Part 3: Regioselectivity in N-Alkylation[5][6]

Connecting the biphenyl spacer (Br-OTBN) to the specific heterocycle (e.g., imidazole for Losartan, valine for Valsartan) involves a nucleophilic substitution (

3.1 The Ambident Nucleophile Challenge

Heterocycles like imidazole or tetrazole are ambident nucleophiles, meaning they can attack the electrophile (Br-OTBN) at two different nitrogen positions (

-

Case Study: Losartan Synthesis

-

Nucleophile: 2-butyl-4-chloro-5-hydroxymethylimidazole.

-

Desired Isomer:

-alkylation. -

Undesired Isomer:

-alkylation (regioisomer impurity).

-

Optimization Strategy:

-

Solvent: Aprotic polar solvents (DMF, DMSO) favor

. -

Base: Strong bases (NaH) tend to favor the thermodynamic product, while weaker bases (

) may alter kinetics. -

Sterics: The trityl protecting group on the tetrazole (if pre-formed) is bulky, directing alkylation to the less hindered nitrogen.

Figure 2: Regioselectivity bifurcation in the alkylation of imidazole during Losartan synthesis.

Part 4: Critical Control Point – The Nitrosamine Crisis

In 2018, regulatory agencies (EMA, FDA) recalled batches of Valsartan due to the presence of NDMA (N-Nitrosodimethylamine) , a potent carcinogen. Understanding the chemistry of this failure is mandatory for modern process development.

4.1 The "Perfect Storm" Mechanism

The formation of NDMA in sartan synthesis was not accidental but a result of specific reagent combinations:

-

The Solvent: DMF (Dimethylformamide) was used as the reaction solvent.[4][5][6][7][8] DMF degrades thermally or under acidic/basic conditions to produce Dimethylamine (DMA) , a secondary amine.

-

The Reagent: Sodium Nitrite (

) was used to quench excess Sodium Azide ( -

The Reaction: Under acidic quenching conditions, Nitrite forms Nitrous Acid (

), which reacts with the stray Dimethylamine to form NDMA.

Mechanism:

4.2 Mitigation Strategies (Self-Validating Protocols)

To ensure trustworthiness and safety, the following protocols are now standard:

-

Avoid Nitrite Quenching: Use alternative quenching agents for azides (e.g., hydrogen peroxide or specific enzymatic treatments) if secondary amines are present.

-

Solvent Control: Use fresh DMF with strict limits on DMA content, or switch to solvents that do not degrade into secondary amines (e.g., NMP, though it has its own toxicity profile, or DMSO).

-

Process Segmentation: Ensure the tetrazole formation step (using azides) and any subsequent quenching are physically or temporally separated from steps involving amine solvents.

Figure 3: Mechanistic pathway for the formation of NDMA impurities in Sartan synthesis.

References

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[9] Journal of Organic Chemistry. Link

-

European Medicines Agency (EMA). (2020).[4] "Nitrosamine impurities in human medicinal products."[4][5][8] EMA Assessment Report. Link

-

BenchChem. (2025).[3] "Application Notes and Protocols for the Large-Scale Synthesis of 4'-Bromomethyl-2-cyanobiphenyl." Link

-

Beilstein Journals. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link

-

ChemicalBook. "4-Bromomethyl-2-cyanobiphenyl Synthesis and Properties." Link

Sources

- 1. jchr.org [jchr.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmtech.com [pharmtech.com]

- 5. ajpaonline.com [ajpaonline.com]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmda.go.jp [pmda.go.jp]

- 8. veeprho.com [veeprho.com]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

Methodological & Application

Synthesis protocol for 1H-Benzimidazole-6-sulfonic acid, 2-butyl- from 2-butylbenzimidazole

This Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It details the synthesis of 2-butyl-1H-benzimidazole-6-sulfonic acid , a critical scaffold often utilized in the development of Angiotensin II receptor antagonists (sartans) and other bioactive heterocycles.

Abstract & Scope

This guide provides a validated protocol for the regioselective sulfonation of 2-butylbenzimidazole to yield 2-butyl-1H-benzimidazole-6-sulfonic acid (also referred to as the 5-sulfonic acid tautomer). The method utilizes fuming sulfuric acid (Oleum) as both the solvent and sulfonating agent.[1][2] Unlike multi-step procedures involving chlorosulfonic acid, this protocol offers a streamlined "one-pot" transformation with high atom economy. Critical focus is placed on temperature control to mitigate alkyl chain oxidation and ensure regiochemical purity.

Scientific Background & Mechanism[3]

Reaction Logic

The synthesis is an Electrophilic Aromatic Substitution (SEAr) .

-

Substrate: 2-butylbenzimidazole contains a fused benzene and imidazole ring. The imidazole ring, under highly acidic conditions, is protonated (imidazolium), which deactivates the system.

-

Regioselectivity: Despite deactivation, the benzene ring remains more electron-rich than the protonated imidazole ring. Substitution occurs preferentially at the 5- or 6-position. Due to the rapid tautomerism of the N-H proton in the 1H-benzimidazole core, the 5- and 6-positions are chemically equivalent in the unsubstituted product.

-

Reagent: Oleum (solution of SO₃ in H₂SO₄) provides free sulfur trioxide, a potent electrophile, facilitating reaction at moderate temperatures (100–120°C) where concentrated sulfuric acid alone might fail or require excessive heat.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the tautomeric equivalence of the 5- and 6-sulfonic acid products.

Figure 1: Mechanistic pathway for the sulfonation of 2-butylbenzimidazole.

Safety Prerequisites (Critical)

Hazard Class: Corrosive, Reactive, Toxic.

-

Oleum Handling: Oleum reacts violently with water, creating a dense fog of sulfuric acid. All glassware must be oven-dried.

-

PPE: Full-face shield, acid-resistant apron, long butyl rubber gloves, and closed-toe shoes are mandatory.

-

Ventilation: All operations must be performed in a high-efficiency fume hood.

-

Quenching: Never pour water into oleum. Always add the reaction mixture dropwise onto ice with vigorous stirring.

Detailed Experimental Protocol

Materials & Equipment

| Component | Specification | Quantity (Scale: 50 mmol) |

| Starting Material | 2-Butylbenzimidazole (CAS: 5851-44-5) | 8.7 g |

| Reagent | Oleum (Fuming Sulfuric Acid, 20% SO₃) | 25.0 mL (~45 g) |

| Quenching | Crushed Ice / Deionized Water | 200 g / 100 mL |

| Neutralization | 50% NaOH Solution (Optional) | As req. for pH adj.[3][4] |

| Solvent (Wash) | Cold Acetone or Methanol | 50 mL |

| Equipment | 3-Neck RB Flask, Reflux Condenser, Drying Tube (CaCl₂), Thermometer, Magnetic Stirrer | - |

Step-by-Step Procedure

Phase 1: Addition (Exothermic Control)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, thermometer, and a pressure-equalizing addition funnel. Attach a drying tube to the condenser outlet.

-

Charging: Place the flask in an ice-water bath (0–5°C) .

-

Acid Addition: Carefully charge the flask with 25 mL of Oleum (20%) .

-

Substrate Addition: Slowly add 8.7 g of 2-butylbenzimidazole in small portions over 30 minutes.

Phase 2: Reaction (Sulfonation) [7]

-

Ramp: Remove the ice bath. Allow the mixture to warm to room temperature (25°C) over 15 minutes.

-

Heating: Transfer the flask to an oil bath. Heat gradually to 100°C .

-

Maintenance: Hold the reaction at 100–110°C for 3 to 4 hours .

-

Monitoring: Monitor reaction progress via HPLC (see Section 5). The starting material peak should disappear (< 1%).

-

Caution: Do not exceed 130°C; higher temperatures may degrade the butyl chain (oxidation).

-

Phase 3: Quenching & Isolation

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Quench: Prepare a 500 mL beaker with 200 g of crushed ice .

-

Transfer: Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Safety: This step releases significant heat.[6] Ensure the ice is in excess.

-

-

Precipitation: The sulfonic acid product typically precipitates as a zwitterion upon dilution.

-

Optimization: If precipitation is poor, adjust the pH of the solution to the isoelectric point (pH ~2.5–3.0) using 50% NaOH solution.

-

-

Filtration: Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the solid using a sintered glass funnel (Porosity 3).

-

Washing: Wash the filter cake with 50 mL of ice-cold water followed by 20 mL of cold acetone to remove excess acid and organic impurities.

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Validation (PAT)

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: The sulfonic acid product is more polar and will elute significantly earlier than the starting 2-butylbenzimidazole.

NMR Characterization (Expected)

-

¹H NMR (DMSO-d₆):

-

δ 0.90 (t, 3H): Terminal methyl of butyl group.

-

δ 1.35 (m, 2H) & 1.78 (m, 2H): Methylene protons of butyl chain.

-

δ 2.95 (t, 2H): Methylene protons adjacent to the imidazole ring (C2 position).

-

δ 7.50 - 8.10 (m, 3H): Aromatic protons. The pattern will change from the 4-proton system of the starting material to a 3-proton system (AMX or ABC pattern) indicating monosubstitution.

-

δ 13.0 (br s, 1H): Imidazole NH / Sulfonic acid proton (exchangeable).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Charring due to overheating or rapid addition. | Ensure internal temp < 20°C during addition.[1] Verify oil bath is not >120°C. |

| Low Yield (< 50%) | Incomplete precipitation (product too soluble). | Adjust pH carefully to 2.5–3.0 (isoelectric point). Cool slurry to 0°C before filtering. |

| Incomplete Conversion | Oleum strength too low or old. | Use fresh 20% Oleum. Increase reaction time by 1–2 hours. |

| Sticky Solid | Impurities trapped in filter cake. | Wash thoroughly with cold acetone. Recrystallize from boiling water if necessary. |

References

-

Merck Patent GmbH. (1995). Process for preparing 2-arylbenzimidazole-5-sulfonic acids. US Patent 5,473,079. Link

-

Sayapin, V. G., et al. (1970).[8][9] Sulfonation of 2-substituted benzimidazoles. Chemistry of Heterocyclic Compounds, 6, 630–632.[8][9] Link

-

PubChem. (n.d.). 2-Butylbenzimidazole (Compound Summary). National Library of Medicine. Link

-

BenchChem. (2025).[1][5] Application Notes and Protocols for Sulfonation of Aromatics. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]

- 4. US5473079A - Process for preparing 2-arylbenzimidazole-5-sulfonic acids - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oleum - Fuming Sulfuric Acid [decachem.com]

- 7. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. EP0579827A1 - Method of preparing 2-arylbenzimidazole 5-sulphonic acids - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Purification and recrystallization techniques for CAS 75203-51-9

An in-depth technical guide on the purification and recrystallization of Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate (CAS 75203-51-9) , commonly known as CPPO .

Executive Summary & Analytical Significance

CPPO (CAS 75203-51-9) is a highly specialized oxalate ester engineered for peroxyoxalate chemiluminescence. While universally recognized as the energy-transfer engine in commercial chemical lights, CPPO’s true scientific value lies in ultra-sensitive liquid-phase analytical assays. In clinical and drug development settings, CPPO is utilized for the quantitative detection of hydrogen peroxide (H₂O₂) in biological matrices, such as exhaled breath condensates, achieving limits of detection in the nanomolar range[1].

Because trace impurities—such as unreacted 2-carbopentoxy-3,5,6-trichlorophenol or mono-oxalate esters—can cause spontaneous background luminescence or quench the quantum yield, achieving a purity of ≥98.0% is a strict prerequisite for analytical applications[2]. This guide details the mechanistic causality behind CPPO degradation and provides field-proven recrystallization protocols to isolate analytical-grade CPPO.

Physiochemical Profiling & The CIEEL Mechanism

To purify CPPO effectively, one must understand its structural vulnerabilities. The molecule contains two highly electrophilic oxalate ester linkages. These bonds are highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (transesterification).

The Chemically Initiated Electron Exchange Luminescence (CIEEL) Pathway

In analytical applications, CPPO does not emit light itself. Instead, it acts as a chemical transducer. In the presence of a base catalyst (e.g., imidazole), H₂O₂ attacks the oxalate ester, forming a highly unstable 1,2-dioxetanedione intermediate[2],[1]. This intermediate transfers energy to a fluorophore (e.g., rubrene) via the CIEEL pathway, exciting the fluorophore’s electrons. As the fluorophore relaxes to its ground state, it emits a photon[2].

Caption: Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway of CPPO.

Quantitative Data: Chemical Properties

Understanding the baseline properties of CPPO is critical for establishing a self-validating purification system[3].

| Property | Value / Specification |

| CAS Number | 75203-51-9 |

| Molecular Formula | C₂₆H₂₄Cl₆O▵ |

| Molecular Weight | 677.18 g/mol |

| Melting Point | 76–80 °C (lit.) |

| Assay Purity Target | ≥96.5% (Technical) / ≥98.0% (Analytical HPLC) |

| Appearance | White to off-white crystalline solid |

Causality in Solvent Selection for Recrystallization

Recrystallization exploits the differential solubility of CPPO and its synthetic impurities across temperature gradients[4]. The primary impurities in crude CPPO are:

-

2-carbopentoxy-3,5,6-trichlorophenol: Unreacted starting material.

-

Oxalic acid: Formed via trace hydrolysis.

-

Triethylamine hydrochloride (TEA·HCl): Byproduct of the oxalyl chloride reaction.

Solvent Matrix Analysis:

-

Ethyl Acetate: The gold standard for CPPO recrystallization. CPPO exhibits excellent solubility in hot ethyl acetate (approx. 5 L/kg) but poor solubility at sub-zero temperatures (-20 °C)[2]. Phenolic impurities remain highly soluble even at low temperatures, allowing them to be stripped away in the mother liquor.

-

Methanol: While methanol provides efficient precipitation upon cooling, prolonged heating of CPPO in methanol carries a kinetic risk of transesterification, potentially degrading the oxalate ester[4].

-

Hexane (Wash): Used exclusively as a cold wash. CPPO is practically insoluble in non-polar aliphatic hydrocarbons, allowing hexane to displace the residual mother liquor without dissolving the purified crystals.

Advanced Recrystallization Protocol

The following protocol utilizes an Ethyl Acetate/Hexane system to ensure maximum recovery and analytical-grade purity.

Reagents & Equipment

-

Crude CPPO (CAS 75203-51-9)

-

Anhydrous Ethyl Acetate (HPLC Grade, <0.005% water)

-

Anhydrous Hexane (Chilled to -20 °C)

-

Jacketed glass reactor with programmable temperature control

-

Schlenk filtration apparatus (to minimize atmospheric moisture exposure)

Step-by-Step Methodology

-

Anhydrous Dissolution: Transfer the crude CPPO into the jacketed reactor under an inert nitrogen (N₂) atmosphere. Add anhydrous ethyl acetate at a ratio of 5 mL per 1 gram of crude CPPO[2].

-

Thermal Ramping: Heat the suspension gradually to 60 °C with continuous overhead stirring until complete dissolution is achieved. Causality Note: Do not exceed 65 °C, as excessive thermal stress can induce premature cleavage of the peroxide-sensitive oxalate bonds.

-

Hot Filtration: Pass the hot solution through a pre-warmed, fine-porosity fritted glass filter to remove any insoluble particulate matter or polymerized byproducts.

-

Controlled Nucleation (Cooling Ramp): Transfer the filtrate back to the reactor. Program a controlled cooling ramp of 1–2 °C per minute down to 20 °C, followed by a slower ramp (0.5 °C/min) down to -20 °C[2]. Causality Note: Rapid "crash cooling" causes chaotic nucleation, which occludes (traps) phenolic impurities within the crystal lattice. A slow ramp ensures orderly crystal packing, rejecting structurally dissimilar impurities into the solvent.

-